2-Ethyl-3,5-dimethylpyrazine;3-ethyl-2,5-dimethylpyrazine
Overview
Description
2-Ethyl-3,5-dimethylpyrazine;3-ethyl-2,5-dimethylpyrazine is a useful research compound. Its molecular formula is C16H24N4 and its molecular weight is 272.39 g/mol. The purity is usually 95%.
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Biological Activity
2-Ethyl-3,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine are organic compounds belonging to the pyrazine family, characterized by their six-membered aromatic heterocyclic structure containing nitrogen atoms. These compounds are primarily recognized for their roles in flavor and fragrance applications, particularly in food products. However, their biological activities have garnered increasing interest in recent years.
Both compounds share the same molecular formula and a molecular weight of approximately 136.19 g/mol. Their structural differences lie in the positioning of the ethyl and methyl groups on the pyrazine ring.
Property | 2-Ethyl-3,5-dimethylpyrazine | 3-Ethyl-2,5-dimethylpyrazine |
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CAS Number | 13925-07-0 | 13360-65-1 |
IUPAC Name | 2-Ethyl-3,5-dimethylpyrazine | 3-Ethyl-2,5-dimethylpyrazine |
Molecular Weight | 136.19 g/mol | 136.19 g/mol |
Structure | Structure | Structure |
Antioxidant Properties
Research indicates that both compounds exhibit significant antioxidant activities. They can scavenge free radicals, which may contribute to their protective effects against oxidative stress in biological systems. A study highlighted their presence in various foods and beverages, suggesting a role in enhancing the nutritional quality of these products by mitigating oxidative damage .
Flavor and Sensory Attributes
Both compounds are known for their distinctive nutty and roasted aromas, making them valuable in the food industry as flavoring agents. Their sensory profiles have been extensively studied, particularly in coffee and tea products where they contribute to the overall flavor complexity . The presence of these pyrazines can enhance the sensory experience by providing a rich background flavor that is often associated with roasted or cooked foods.
Microbial Activity
In addition to their sensory properties, there is evidence suggesting that these compounds may influence microbial growth. For instance, they have been identified in the fermentation processes involving yeast species like Saccharomyces cerevisiae, where they contribute to the aroma profile of fermented products . This suggests potential applications in food preservation and enhancement through microbial fermentation.
Case Studies
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Coffee Aroma Study
A study focused on coffee highlighted the role of 2-ethyl-3,5-dimethylpyrazine in contributing to its characteristic aroma profile. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds released during roasting and found that these pyrazines significantly enhance the perceived quality of coffee . -
Tea Quality Assessment
In tea production, both pyrazines were noted as key aroma compounds that develop during processing. Their concentrations were correlated with sensory evaluations indicating that higher levels contributed to more favorable taste profiles .
Properties
IUPAC Name |
2-ethyl-3,5-dimethylpyrazine;3-ethyl-2,5-dimethylpyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12N2/c1-4-8-7(3)10-6(2)5-9-8;1-4-8-7(3)9-5-6(2)10-8/h2*5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFLOMVCGPWPQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1C)C.CCC1=NC=C(N=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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